Oxyepiberberine
Overview
Description
Oxyepiberberine is an alkaloid isolated from Coptis chinensis Franch., a plant extensively used in traditional Chinese medicine . It has been studied for its anti-cancer effects and underlying mechanisms .
Synthesis Analysis
The synthesis of Oxyepiberberine from 1,2-Ethenediylbis(oxy) (9CI) and Ethanamine, N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy- has been reported .
Molecular Structure Analysis
Oxyepiberberine contains total 47 bond(s); 30 non-H bond(s), 14 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 4 six-membered ring(s), 1 nine-membered ring(s), 3 ten .
Chemical Reactions Analysis
The anti-proliferative effects of six derivatives of oxyepiberberine on colon cancer cells were assessed . Among the six derivatives, oxyepiberberine showed the greatest anti-proliferative effect on LS-1034 cells with an IC 50 value of 1.36 μM .
Physical And Chemical Properties Analysis
The physical and chemical properties of Oxyepiberberine are as follows: It has a molecular weight of 351.4 and a chemical formula of C20H17NO5 . It is recommended to store the powder at -20°C for 3 years, 4°C for 2 years, and in solvent at -80°C for 6 months, -20°C for 1 month .
Scientific Research Applications
Application in Colon Cancer Treatment
- Scientific Field: Oncology, specifically colon cancer treatment .
- Summary of the Application: Oxyepiberberine has been found to have anti-cancer effects on LS-1034 human colon cancer cells . It has been identified as a potent tubulin polymerization inhibitor .
- Methods of Application: The anti-proliferative effects of six derivatives of oxyepiberberine on colon cancer cells were assessed . Among the six derivatives, oxyepiberberine showed the greatest anti-proliferative effect on LS-1034 cells . It also induced apoptosis and inhibited migration of LS-1034 cells in a concentration-dependent manner .
- Results or Outcomes: Oxyepiberberine showed the greatest anti-proliferative effect on LS-1034 cells with an IC 50 value of 1.36 μM . The tubulin polymerization inhibitory effects of oxyepiberberine were observed in a concentration-dependent manner with an IC 50 value of 1.26 μM . A xenograft mouse model of colon cancer showed that oxyepiberberine could suppress tumor growth without obvious toxicity .
Application in Lung Adenocarcinoma Treatment
- Scientific Field: Oncology, specifically lung adenocarcinoma treatment .
- Summary of the Application: Oxyepiberberine has been found to inhibit lung adenocarcinoma by regulating SRC-related pathways .
- Methods of Application: An MTT experiment was conducted to verify the impact of each part on A549 and BEAS-2B cells . High performance liquid chromatography (HPLC) was then used to identify the chemical components of the effective substance in C. chinensis against lung adenocarcinoma . Network pharmacology was used to screen potential pathways and binding target proteins . Finally, a subcutaneous tumor model was established in mice using LLC cells to observe the effects of the effective components of C. chinensis against lung adenocarcinoma in tumor-bearing mice .
- Results or Outcomes: The MTT assay demonstrated the efficacy of oxyepiberberine as an anti-lung adenocarcinoma compound with minimal toxicity and side effects . According to the results of network pharmacology and molecular docking, SRC is the primary target of C. chinensis active substance against lung adenocarcinoma . In vivo experiments revealed that the oxyepiberberine group exhibited lowered toxicity and side effects . Additionally, the density of tumor cells decreased and the nuclei were destroyed in oxyepiberberine groups of tumor tissues . Finally, oxyepiberberine could regulate apoptosis, migration, and protein expression significantly related to the SRC pathway in tumor cells .
Safety And Hazards
Future Directions
properties
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,12,14,16,18-heptaen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-23-16-8-11-5-6-21-14(13(11)9-17(16)24-2)7-12-3-4-15-19(26-10-25-15)18(12)20(21)22/h3-4,7-9H,5-6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTYPIGQKDTERS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN3C2=CC4=C(C3=O)C5=C(C=C4)OCO5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxyepiberberine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.